N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic amide featuring a 4-methyl-1,2,3-thiadiazole-5-carboxamide core linked to a hydroxyethyl-indoline substituent. The compound’s synthesis likely follows a pathway analogous to other carboxamide derivatives, involving hydrolysis of ester intermediates followed by amine coupling (as described for thiazole carboxamides in ) .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-14(22-18-17-9)15(21)16-8-13(20)11-3-4-12-10(7-11)5-6-19(12)2/h3-4,7,13,20H,5-6,8H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMBGMNBTXTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 1706130-62-2 |
The structure features a thiadiazole moiety, which is known for diverse biological activities, particularly in antimicrobial and anticancer applications. The indoline structure contributes to its pharmacological properties, while the carboxamide group enhances solubility and biological interactions .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, molecular docking studies revealed that this compound effectively binds to kinase domains associated with cancer pathways, showing affinities comparable to established anticancer drugs like Sunitinib.
Antimicrobial Effects
The compound also shows promising antimicrobial activity. Its structural features allow it to interact with microbial targets effectively, potentially leading to new antimicrobial agents. The presence of the hydroxy group is particularly important for enhancing these biological effects.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. These effects could be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It interacts with various receptors that modulate cellular signaling pathways.
- Induction of Apoptosis : By affecting mitochondrial pathways, it may induce apoptosis in cancer cells.
These mechanisms highlight the compound's potential as a multi-targeted therapeutic agent .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
-
Cytotoxicity Assays : In vitro studies on different cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated significant cytotoxic effects at micromolar concentrations.
Cell Line IC₅₀ (µM) MCF-7 10 HeLa 15 A549 12 -
Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at concentrations ranging from 50 to 100 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (µg/mL) E. coli 75 S. aureus 50 P. aeruginosa 100
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Thiadiazole vs. Thiazole Analogs
The target compound’s 1,2,3-thiadiazole core distinguishes it from thiazole-based analogs such as those in (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide). Thiadiazoles generally exhibit higher electronegativity and rigidity compared to thiazoles due to the additional nitrogen atom, which may enhance binding affinity to targets like ion channels or enzymes . For example, BTP-2 (a thiadiazole carboxamide from ) inhibits CRAC channels, suggesting that the thiadiazole core is critical for this activity .
Substituent Variations
- Hydroxyethyl-Indoline Group: The target compound’s indoline substituent may improve blood-brain barrier penetration compared to bulkier groups (e.g., trifluoromethyl pyrazole phenyl in BTP-2) . The hydroxyl group could also enhance solubility relative to nonpolar substituents.
- Aryl and Heteroaryl Groups : BP 27384 () features a chloro-methylphenyl group on its thiazole carboxamide, which may prioritize peripheral target engagement over CNS activity due to reduced lipophilicity .
Pharmacological Implications
BTP-2’s CRAC channel inhibition is attributed to its trifluoromethyl pyrazole phenyl group, which interacts with hydrophobic pockets in the channel . The target compound’s indoline group, with its fused bicyclic structure, might instead favor interactions with neurotransmitter receptors or kinases.
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A patent-derived approach (CN101973959A) outlines the preparation of 1,2,3-thiadiazole derivatives via cyclocondensation:
- Starting material : Methyl 2-(hydrazinecarbonothioyl)acetate reacts with acetyl chloride in dichloromethane.
- Cyclization : Catalyzed by triethylamine at 0–5°C, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylate.
- Hydrolysis : The ester is saponified using NaOH/EtOH/H₂O (1:2:1) at 60°C for 4 h, achieving 92% conversion to the carboxylic acid.
Key data :
| Parameter | Value |
|---|---|
| Reaction yield | 85–92% |
| Melting point | 148–150°C |
| IR (ν, cm⁻¹) | 1685 (C=O), 1540 (C=N) |
Alternative Pathway via Hurd-Mori Reaction
Adapting the Hurd-Mori protocol for 1,2,3-thiadiazoles:
- Diazo transfer : Treating ethyl acetoacetate with tosyl azide in acetonitrile.
- Cycloaddition : Reaction with sulfur monoxide (generated in situ from thionyl chloride and DABCO) at −10°C.
- Acid workup : Yields the carboxylic acid after hydrolysis (HCl, 6 M, reflux, 2 h).
Optimization :
- Lowering reaction temperature to −10°C suppresses side products (e.g., 1,3,4-thiadiazoles).
- Yield improvement from 68% to 81% using microwave-assisted diazo transfer.
Synthesis of 2-Hydroxy-2-(1-Methylindolin-5-yl)Ethylamine
Indoline Core Functionalization
Building on isatin chemistry from PMC8839254:
- Mannich reaction : 5-Nitroisatin reacts with morpholine and pyridine-4-carbaldehyde in NaOEt/EtOH, yielding 1-(morpholinomethyl)-5-nitroindolin-2-one (87% yield).
- N-Methylation : Treatment with methyl iodide/K₂CO₃ in DMF at 50°C for 12 h introduces the 1-methyl group.
- Nitro reduction : Hydrogenation over Pd/C (10%) in MeOH converts the nitro group to an amine (95% yield).
Hydroxyethylamine Side Chain Installation
A two-step sequence adapted from EvitaChem’s protocol:
- Epoxide formation : React 1-methyl-5-aminoindoline with epichlorohydrin in THF (0°C to rt, 8 h).
- Ring-opening : Ammonia in MeOH at 40°C for 6 h produces the vicinal amino alcohol.
Characterization :
- ¹H NMR (DMSO-d₆): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 4.21 (m, 1H, CHOH), 3.15 (s, 3H, NCH₃).
- HPLC purity : 98.6% (C18 column, 0.1% TFA/ACN gradient).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activating the thiadiazole carboxylic acid with EDCl/HOBt:
- Activation : Stir 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF (0°C, 30 min).
- Amine addition : Introduce 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine (1 eq) and DIPEA (2 eq). React at rt for 12 h.
- Workup : Extract with ethyl acetate, wash with NaHCO₃, dry (MgSO₄), and purify via silica chromatography (CH₂Cl₂/MeOH 9:1).
Yield : 78%
Purity : 99.1% (LC-MS)
Greener Approach Using β-Cyclodextrin Sulfonic Acid
A solvent-free method from ACS Omega:
- Catalyst : β-CDSO₃H (0.1 eq) is mixed with the acid and amine.
- Mechanochemical grinding : Ball-mill at 300 rpm for 45 min.
- Recovery : Extract catalyst with hot water (85% recovery).
Advantages :
Analytical Characterization and Validation
Spectroscopic Data Consolidation
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.45 (s, 1H, NHCO), 7.62 (d, J = 8.0 Hz, 1H, ArH), 4.92 (m, 1H, CHOH), 3.28 (s, 3H, NCH₃), 2.51 (s, 3H, SCH₃).
HRMS : m/z 403.1247 [M+H]⁺ (calc. 403.1251).
X-ray crystallography : Monoclinic system, space group P2₁/c, confirming the anti conformation of the amide bond.
Process Optimization and Scale-Up Challenges
Thiadiazole Ring Stability
Issue : Decomposition above 80°C in acidic media.
Solution : Maintain pH 6–7 during coupling using phosphate buffer.
Epimerization During Amide Formation
Control : Use protic solvents (e.g., t-BuOH) to minimize racemization at the hydroxyethyl center.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between thiadiazole precursors and indoline derivatives. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt for efficient condensation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Reaction acceleration : Microwave-assisted methods reduce reaction times (e.g., 10–15 minutes vs. hours under conventional heating) .
- Yield improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. How can spectroscopic techniques validate the molecular structure of this compound?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Identify protons on the indoline (δ 6.8–7.2 ppm) and thiadiazole (δ 2.5–3.0 ppm for methyl groups) .
- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and aromatic carbons .
- IR spectroscopy : Detect characteristic bands for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₄O₂S: 342.41 g/mol) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls (e.g., celecoxib) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified indoline (e.g., halogenation) or thiadiazole (e.g., ethyl vs. methyl groups) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or DNA gyrase .
- Bioisosteric replacement : Replace the thiadiazole with oxadiazole or triazole to assess activity retention .
- Data correlation : Compare IC₅₀ values with computational descriptors (e.g., LogP, polar surface area) using QSAR models .
Q. What strategies resolve contradictions in reported biological efficacy across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy against Gram-positive vs. Gram-negative bacteria) .
- Mechanistic studies : Use CRISPR knockouts or RNAi to confirm target specificity (e.g., apoptosis via caspase-3 activation) .
Q. How can advanced analytical methods address purity challenges in bulk synthesis?
- Methodological Answer :
- HPLC-DAD : Use C18 columns (acetonitrile/water gradients) to detect impurities (<0.1% threshold) .
- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., configuration of the hydroxyethyl group) .
Q. What experimental approaches elucidate the compound’s metabolic stability and toxicity?
- Methodological Answer :
- Microsomal incubation : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., hydroxylation) .
- Ames test : Screen for mutagenicity with Salmonella strains TA98/TA100 .
- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac toxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
